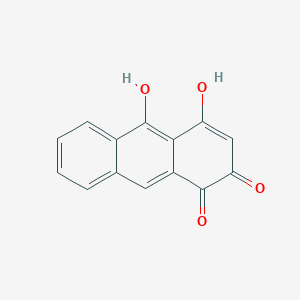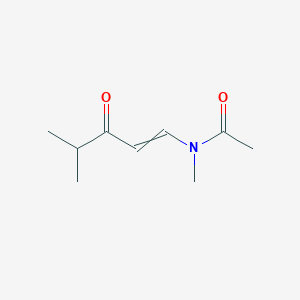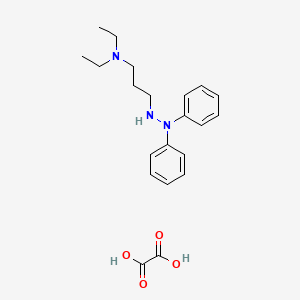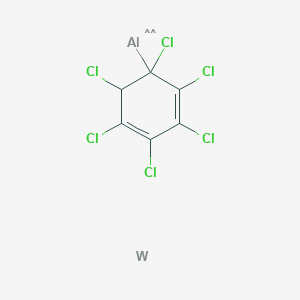
2,2-Dibromo-1-(piperidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(piperidin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one typically involves the bromination of 1-(piperidin-1-yl)butan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the 2,2-positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(piperidin-1-yl)butan-1-one using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted piperidinyl butanones.
Reduction: Formation of mono-bromo derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Applications De Recherche Scientifique
2,2-Dibromo-1-(piperidin-1-yl)butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The piperidine ring enhances the compound’s binding affinity to specific molecular targets, facilitating its biological effects.
Comparaison Avec Des Composés Similaires
- 1-(2-bromobutanoyl)piperidine
- 2,2-Dibromo-1-(piperidin-1-yl)ethanone
- 2,2-Dibromo-1-(piperidin-1-yl)propan-1-one
Comparison: 2,2-Dibromo-1-(piperidin-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
Propriétés
Numéro CAS |
61384-18-7 |
|---|---|
Formule moléculaire |
C9H15Br2NO |
Poids moléculaire |
313.03 g/mol |
Nom IUPAC |
2,2-dibromo-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H15Br2NO/c1-2-9(10,11)8(13)12-6-4-3-5-7-12/h2-7H2,1H3 |
Clé InChI |
MVBJMBIRGAKHRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)N1CCCCC1)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)
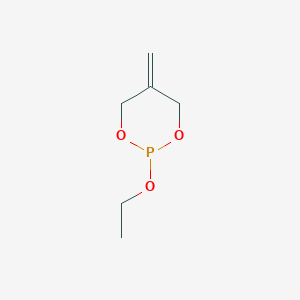
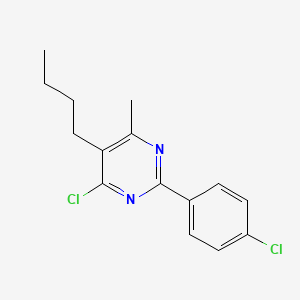


propanedioate](/img/structure/B14589763.png)
